molecular formula C8H8N2O2S B7903300 3-Methyl-4-nitrothiobenzamide CAS No. 886364-22-3

3-Methyl-4-nitrothiobenzamide

Cat. No. B7903300
CAS RN: 886364-22-3
M. Wt: 196.23 g/mol
InChI Key: QNPFIXDGSZDAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitrothiobenzamide is a chemical compound used in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .

Scientific Research Applications

  • Detection of Nitropesticides : Galeano-Díaz et al. (2000) utilized liquid chromatography with electrochemical detection to determine nitropesticides and their metabolites, including 3-Methyl-4-nitrophenol, a derivative of 3-Methyl-4-nitrothiobenzamide. This method is applied in environmental monitoring and analysis of river water samples without preconcentration steps (Galeano-Díaz et al., 2000).

  • Biodegradation and Environmental Remediation : Bhushan et al. (2000) discovered a gram-negative microorganism, Ralstonia sp. SJ98, capable of degrading 3-Methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This study highlights the potential of certain microorganisms in environmental bioremediation (Bhushan et al., 2000).

  • Pesticide Exposure Assessment : Hernández et al. (2004) developed a method for determining 4-nitrophenol and 3-Methyl-4-nitrophenol in human urine using liquid chromatography-tandem mass spectrometry. This research is significant for assessing human exposure to organophosphorus pesticides (Hernández et al., 2004).

  • Molecular Ion Fragmentation Studies : Clausen et al. (1980) investigated the rearrangement reactions of 2-nitrothiobenzamides upon electron impact, which is crucial for understanding the chemical behavior and stability of these compounds under specific conditions (Clausen et al., 1980).

  • Biological Activities of Nitrosubstituted Acyl Thioureas : Tahir et al. (2015) synthesized and studied nitrosubstituted acylthioureas, including compounds related to 3-Methyl-4-nitrothiobenzamide, for their potential anti-cancer properties, DNA interaction, and antimicrobial activities (Tahir et al., 2015).

  • Fluorescent Probes for Pesticide Metabolites : Wang et al. (2020) developed a luminescent metal-organic framework as a probe for detecting 3-Methyl-4-nitrophenol, a metabolite of fenitrothion, demonstrating its application in monitoring human exposure to certain pesticides (Wang et al., 2020).

  • Mutagenic Effects Studies : Nehéz et al. (1985) investigated the mutagenic effects of 3-Methyl-4-nitrophenol in somatic cells of mice, providing insights into the compound's potential genetic impact (Nehéz et al., 1985).

Safety and Hazards

3-Methyl-4-nitrothiobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 3-Methyl-4-nitrothiobenzamide are not available, a related compound, 3-Methyl-4-nitrophenol, has been studied for its effects on oocyte maturation, indicating potential future research directions in reproductive toxicology .

properties

IUPAC Name

3-methyl-4-nitrobenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-4-6(8(9)13)2-3-7(5)10(11)12/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFIXDGSZDAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285691
Record name 3-Methyl-4-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitrothiobenzamide

CAS RN

886364-22-3
Record name 3-Methyl-4-nitrobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitrothiobenzamide
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nitrothiobenzamide
Reactant of Route 3
3-Methyl-4-nitrothiobenzamide
Reactant of Route 4
3-Methyl-4-nitrothiobenzamide
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-nitrothiobenzamide
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-nitrothiobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.